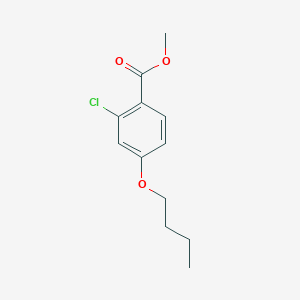
1,4-Dimethyl-2-(sulfinylamino)benzene
Descripción general
Descripción
1,4-Dimethyl-2-(sulfinylamino)benzene, or DMSAB, is a sulfur-containing aromatic compound with a range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, such as in organic synthesis, as a catalyst, and as a reagent. DMSAB is also known for its potential therapeutic effects and has been studied for its use in drug development.
Mecanismo De Acción
DMSAB can act as a catalyst in organic synthesis. It can promote the formation of carbon-carbon bonds by activating the substrate molecules and facilitating their reaction. It can also act as a ligand, binding to metal ions and forming coordination complexes.
Efectos Bioquímicos Y Fisiológicos
DMSAB has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential to modulate the immune system and to act as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSAB has several advantages when used in lab experiments. It is relatively inexpensive, stable, and easy to handle. It is also soluble in a variety of solvents, making it suitable for a wide range of reactions. However, it is important to note that DMSAB is a corrosive compound and must be handled with care. Additionally, it is sensitive to light and moisture, so it must be stored in a dark, dry environment.
Direcciones Futuras
Given the potential therapeutic effects of DMSAB, future research should focus on its use in drug development. Additionally, research should focus on its potential as a corrosion inhibitor and its ability to modulate the immune system. Further research should also explore its use in the synthesis of polymers, dyes, and pigments. Finally, research should focus on the optimization of the synthesis method, in order to make it more efficient and cost-effective.
Aplicaciones Científicas De Investigación
DMSAB has a wide range of applications in scientific research. It is used in organic synthesis as a reagent, catalyst, and ligand. It can also be used in drug synthesis, as it has been studied for its potential therapeutic effects. Additionally, DMSAB has been used in the synthesis of polymers, for the production of dyes and pigments, and as a corrosion inhibitor.
Propiedades
IUPAC Name |
1,4-dimethyl-2-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-4-7(2)8(5-6)9-11-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNMCDCGRTSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20821739 | |
| Record name | 1,4-Dimethyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20821739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2-(sulfinylamino)benzene | |
CAS RN |
60669-05-8 | |
| Record name | 1,4-Dimethyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20821739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)


![5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride](/img/structure/B1430694.png)

![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)



![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)


![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
![methyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetate](/img/structure/B1430710.png)